4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
CAS No.: 2096317-55-2
Cat. No.: VC2612296
Molecular Formula: C18H17FN4O
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096317-55-2 |
|---|---|
| Molecular Formula | C18H17FN4O |
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 4-amino-1-(3-fluorophenyl)-7,7-dimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one |
| Standard InChI | InChI=1S/C18H17FN4O/c1-18(2)7-13-15(14(24)8-18)16(20)12-9-21-23(17(12)22-13)11-5-3-4-10(19)6-11/h3-6,9H,7-8H2,1-2H3,(H2,20,22) |
| Standard InChI Key | MIMOOADZKJOMPW-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC=C4)F)N)C |
| Canonical SMILES | CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC=C4)F)N)C |
Introduction
Structural Overview
Chemical Name: 4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Molecular Formula: C17H17FN4O
Core Features:
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The compound contains a pyrazoloquinoline scaffold.
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It features a fluorophenyl group at position 1 and a dimethyl substitution at position 7.
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A ketone group is present at position 5.
The structural framework suggests the compound belongs to the class of fused heterocycles, which are often explored for their pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting with quinoline derivatives. While specific synthetic routes for this exact compound were not identified in the provided data, similar compounds are synthesized using:
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Cyclization Reactions: Pyrazoloquinoline frameworks are often prepared through cyclization involving hydrazines and quinoline derivatives.
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Functionalization: Introduction of the fluorophenyl group and dimethyl substitutions can be achieved through electrophilic aromatic substitution or alkylation reactions.
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Optimization: Reaction conditions such as temperature, solvent choice (e.g., ethanol or DMSO), and catalysts (e.g., potassium tert-butoxide) are critical for yield optimization.
Biological Activity
Compounds with similar pyrazoloquinoline scaffolds have demonstrated diverse biological activities:
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Anticancer Potential:
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The fluorophenyl group enhances lipophilicity and binding affinity to biological targets like kinases.
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Pyrazoloquinolines have been reported to inhibit cell proliferation in cancer cell lines by targeting DNA or enzymes involved in cell cycle regulation.
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Antimicrobial Properties:
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The amino and fluorophenyl groups can interact with bacterial enzymes or membranes, suggesting possible antibacterial or antifungal activity.
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CNS Activity:
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Quinoline derivatives are known for their neurological effects, including potential as anti-inflammatory or neuroprotective agents.
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Research Applications
This compound could be explored for:
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Drug Development: As a lead molecule for anticancer or antimicrobial drug discovery.
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Chemical Biology Studies: To investigate mechanisms of action in cellular assays.
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SAR Analysis: Structure-activity relationship studies to optimize potency and selectivity.
Data Gaps and Future Directions
While the compound's structure indicates promising applications, experimental validation is necessary:
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Synthesis Optimization: Develop cost-effective and scalable synthetic routes.
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Biological Screening: Test against diverse cell lines and pathogens to establish activity profiles.
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Toxicity Studies: Evaluate safety profiles in preclinical models.
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